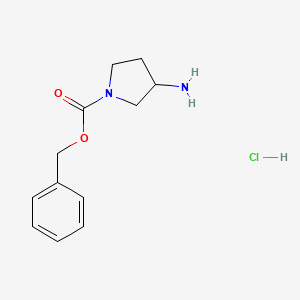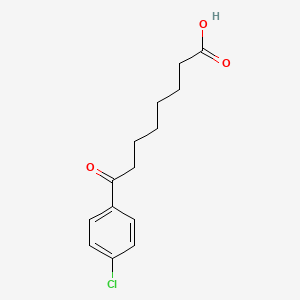![molecular formula C14H15ClN2O B1358660 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 923975-81-9](/img/structure/B1358660.png)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spiro compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry and its interesting chemical properties. The presence of the 4-chlorophenyl group and the diazaspiro structure contributes to its distinct reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a spirocyclic precursor under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the aromatic ring.
Major Products:
Oxidation: N-oxides of the spirocyclic nitrogen atoms.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1,4-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spirocyclic compound with potential medicinal applications.
8-{3-[Bis(4-fluorophenyl)amino]propyl}-1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-one: A structurally related compound with similar biological activity.
Uniqueness: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKYGYSKUJURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)
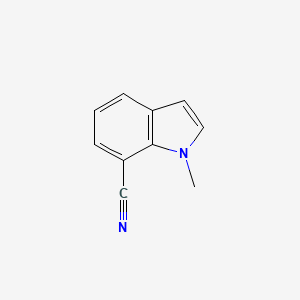
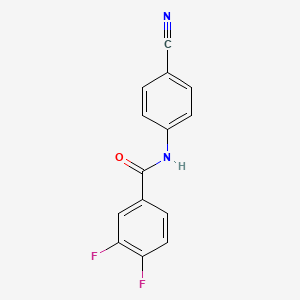
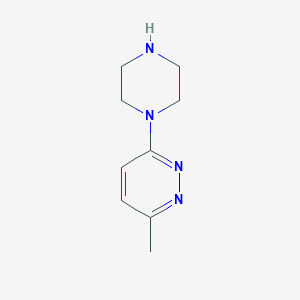


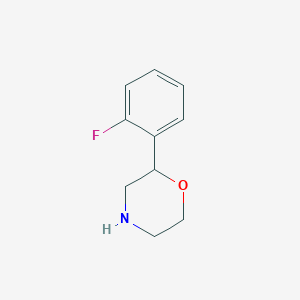
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
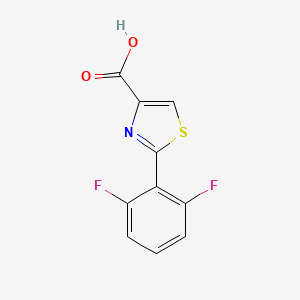
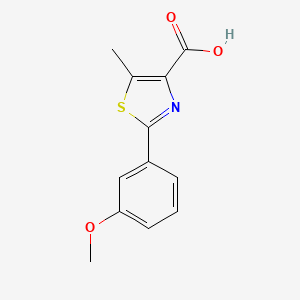
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
